An In-depth Technical Guide to the Structure Elucidation of L-Galactopyranose
An In-depth Technical Guide to the Structure Elucidation of L-Galactopyranose
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of the methodologies and data integral to the structural elucidation of L-galactopyranose. It serves as a detailed guide, incorporating experimental protocols, quantitative data, and logical workflows for researchers in carbohydrate chemistry and drug development.
Introduction to L-Galactopyranose
L-galactopyranose is the enantiomer of the naturally abundant D-galactopyranose and is classified as a rare L-sugar.[1][2] While less common in nature, L-sugars are of significant pharmaceutical interest as they can be non-caloric sweeteners and are precursors for various natural products.[3] L-galactopyranose exists as a six-membered pyranose ring and, like its D-counterpart, can be found in α and β anomeric forms.[4][5] Its structure is defined by the specific stereochemistry of its hydroxyl groups. The elucidation of this precise three-dimensional structure is fundamental to understanding its biological activity and potential therapeutic applications. The process involves a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Physicochemical and Spectroscopic Data
The fundamental properties of L-galactopyranose are summarized below. Spectroscopic data is critical for confirming its identity and purity.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Monoisotopic Mass | 180.06338810 Da | [1] |
| IUPAC Name (α-anomer) | (2R,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [4] |
| IUPAC Name (β-anomer) | (2S,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [5] |
| Physical Description | Solid | [4] |
| Melting Point | 163 - 165 °C | [4] |
| Topological Polar Surface Area | 110 Ų | [1] |
Spectroscopic Data Summary
The following table summarizes key spectroscopic data used for the identification of L-galactopyranose. Note that the NMR spectra of enantiomers (L- and D-galactose) are identical in an achiral solvent like D₂O.
| Technique | Data Type | Key Observations | Reference |
| ¹H NMR | Chemical Shifts (δ, ppm) & Coupling Constants (J, Hz) | A mixture of α and β anomers is typically observed in solution. The anomeric proton (H-1) of the α-anomer appears downfield (~5.27 ppm) with a smaller J-coupling (~4.0 Hz) compared to the β-anomer (~4.59 ppm, J ~ 8.0 Hz).[6][7] | [6][7] |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Distinct signals for each of the six carbon atoms, with the anomeric carbon (C-1) being the most downfield. The chemical shifts differ slightly between the α and β anomers. | [1] |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) typically shows adducts (e.g., [M+Na]⁺, [M+H]⁺). High-resolution MS provides the exact mass for formula confirmation.[8][9] | [8][9] |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Broad O-H stretching band (~3300-3500 cm⁻¹), C-H stretching (~2900 cm⁻¹), and a complex fingerprint region (1000-1200 cm⁻¹) characteristic of C-O stretching and O-H bending vibrations.[1] | [1] |
Core Experimental Methodologies
The definitive structural elucidation of L-galactopyranose relies on the synergistic application of several analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the solution-state structure of carbohydrates. It provides information on proton and carbon environments, connectivity, and stereochemistry.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified L-galactopyranose sample in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering solvent signal from ¹H₂O.
-
Internal Standard: Add a small amount of a suitable internal standard, such as sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing (δ = 0.00 ppm).[6]
-
Instrument Setup:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C), to ensure reproducible chemical shifts.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Suppress the residual HOD signal using a presaturation sequence.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR (COSY, HSQC):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.
-
-
-
Data Analysis:
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of the α and β anomers.
-
Measure the chemical shifts (δ) and coupling constants (J) for all proton signals. The magnitude of the J-coupling between H-1 and H-2 is diagnostic of the anomeric configuration (Jα ≈ 3-4 Hz, Jβ ≈ 7-8 Hz).
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of L-galactopyranose with high accuracy.
-
Sample Preparation: Prepare a dilute solution of L-galactopyranose (~10-50 µM) in a suitable solvent system, typically a mixture of water and methanol or acetonitrile.
-
Ionization Method:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample solution is infused into the ESI source. The analysis is often performed in positive ion mode to detect adducts like [M+Na]⁺ or [M+H]⁺.
-
-
Mass Analyzer:
-
Time-of-Flight (TOF) or Orbitrap: Use a high-resolution mass analyzer to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm error).
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis:
-
Identify the peak corresponding to the L-galactopyranose adduct (e.g., for [M+Na]⁺, expected m/z ≈ 203.05).
-
Use the instrument's software to calculate the elemental formula from the measured exact mass. Compare this with the theoretical formula (C₆H₁₂O₆) to confirm the composition.
-
Infrared Multiple Photon Dissociation (IRMPD) spectroscopy coupled with MS can be used to distinguish between pyranose and furanose ring isomers based on their distinct IR fingerprints.[8][10]
-
X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution information on the three-dimensional atomic arrangement of a molecule in the solid state. While challenging for small, highly soluble sugars, obtaining a crystal structure is the gold standard for structural confirmation.
-
Crystallization:
-
This is the most critical and often challenging step. Grow single crystals of L-galactopyranose by slow evaporation of a saturated solution.
-
Screen various solvents and solvent mixtures (e.g., water/ethanol, water/isopropanol) and temperatures to find optimal crystallization conditions.
-
-
Crystal Mounting: Carefully select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head, often under cryo-conditions (e.g., 100 K) to minimize radiation damage.[11][12]
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely (indicated by a low R-factor).[13]
-
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the absolute configuration and conformation of L-galactopyranose in the solid state.
Visualized Workflows and Relationships
Diagrams are used to illustrate the logical flow of the structure elucidation process and the chemical relationships of L-galactose.
References
- 1. L-Galactopyranose | C6H12O6 | CID 12003287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. alpha-L-Galactopyranose | C6H12O6 | CID 439583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beta-L-galactopyranose | C6H12O6 | CID 6971007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. D-(+)-GALACTOSE(10257-28-0) 1H NMR spectrum [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization and preliminary X-ray crystallographic analysis of a galactose-specific lectin from Dolichos lablab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. X-ray crystal structure of galabiose, O-alpha-D-galactopyranosyl-(1---4)-D-galactopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]
